molecular formula C3H6F3NO B3039610 (2R)-3-amino-1,1,1-trifluoropropan-2-ol CAS No. 1217730-60-3

(2R)-3-amino-1,1,1-trifluoropropan-2-ol

Cat. No.: B3039610
CAS No.: 1217730-60-3
M. Wt: 129.08 g/mol
InChI Key: RISHBQWFBUTROQ-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-amino-1,1,1-trifluoropropan-2-ol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The presence of trifluoromethyl and amino groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Mechanism of Action

Target of Action

The primary targets of (2R)-3-amino-1,1,1-trifluoropropan-2-ol are Interleukin-2 (IL-2) and its receptor (IL-2R) . IL-2 is a cytokine produced by certain immune cells, such as T and B cells, which plays a crucial role in regulating the immune system by stimulating the proliferation and activation of these cells . The IL-2R, a transmembrane glycoprotein receptor, is prominently located on the surface of T and B cells, among other immune system cells .

Mode of Action

The compound interacts with its targets, IL-2 and IL-2R, to orchestrate immune responses. Their function and expression in the tumor microenvironment make them attractive targets for immunotherapy, leading to the development of IL-2/IL-2R-targeted therapeutic strategies . The dynamic interplay between il-2/il-2r and various immune cells and their dual roles in promoting immune activation and tolerance presents a complex landscape for clinical exploitation .

Biochemical Pathways

The cooperative action of IL-2 and IL-2R is necessary for the proper functioning of the immune system, as it helps to maintain the balance between the activation and suppression of the immune response to pathogens . The phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal–related kinase (Erk) pathways show enhanced activity within Teff or Tconv cells .

Pharmacokinetics

This involves creating a prodrug with sustained release of an IL-2 variant with improved pharmacokinetics and potent activation of cytotoxic immune cells for the treatment of cancer .

Result of Action

The result of the compound’s action is the modulation and functioning of the immune system . Despite the beneficial role of IL-2 in instigating immune responses to attack tumor cells, its ability to expand regulatory T cells (Tregs), potentially dampening anti-tumor immunity, presents a nuanced and paradoxical situation .

Action Environment

The action environment of this compound is likely to be within the immune system, particularly within the tumor microenvironment where IL-2 and IL-2R are expressed . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other immune cells, the state of the immune response, and the specific characteristics of the tumor microenvironment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-amino-1,1,1-trifluoropropan-2-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a trifluoromethyl ketone.

    Reduction: The ketone is reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized catalytic processes to enhance yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the reduction and amination steps efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: Reduction reactions can further modify the functional groups, such as converting the amino group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include trifluoromethyl-substituted amines, alcohols, and ketones, depending on the reaction conditions and reagents used.

Scientific Research Applications

(2R)-3-amino-1,1,1-trifluoropropan-2-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

  • (2R)-3-amino-1,1,1-trifluoropropan-2-amine
  • (2R)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride
  • This compound acetate

Comparison: Compared to its analogs, this compound exhibits unique properties due to the presence of both the amino and trifluoromethyl groups. This combination enhances its reactivity and potential for forming diverse derivatives. Its chiral nature also allows for enantioselective interactions, making it a valuable compound in asymmetric synthesis and chiral resolution studies.

Properties

IUPAC Name

(2R)-3-amino-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3NO/c4-3(5,6)2(8)1-7/h2,8H,1,7H2/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISHBQWFBUTROQ-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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